molecular formula C15H10ClN3O2S3 B3408337 5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 872630-24-5

5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B3408337
CAS RN: 872630-24-5
M. Wt: 395.9 g/mol
InChI Key: ZRWOMUMGGNBAQG-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a type of heterocyclic organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . These compounds have been the subject of extensive research due to their diverse biological activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles can be achieved through various methods. One approach involves the use of microwave-assisted Hantzsch thiazole synthesis . Another method involves the reaction of 2-chloro-1-phenylethanone with 2-aminobenzo[d]oxazole .


Molecular Structure Analysis

The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity can be estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazoles can vary. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole and imidazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential applications in the treatment of various bacterial and fungal infections.

Antiviral Activity

Thiazole and imidazole derivatives have also been found to have antiviral properties . This suggests potential applications in the treatment of various viral infections.

Antitumor and Cytotoxic Activity

Thiazole and imidazole derivatives have been found to have antitumor and cytotoxic properties . This suggests potential applications in the treatment of various types of cancer.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of various neurological disorders.

Future Directions

Research into imidazo[2,1-b]thiazoles and related compounds is ongoing, with a focus on developing new drugs and materials . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows them to be considered as highly reactive building blocks for organic and organoelement synthesis .

properties

IUPAC Name

5-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S3/c16-13-4-5-14(23-13)24(20,21)18-11-3-1-2-10(8-11)12-9-19-6-7-22-15(19)17-12/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWOMUMGGNBAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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